molecular formula C7H7NO3 B7767295 4-Methyl-2-nitrophenol CAS No. 68137-08-6

4-Methyl-2-nitrophenol

Cat. No.: B7767295
CAS No.: 68137-08-6
M. Wt: 153.14 g/mol
InChI Key: SYDNSSSQVSOXTN-UHFFFAOYSA-N
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Description

4-Methyl-2-nitrophenol is an organic compound with the chemical formula C7H7NO3. It is a yellow crystalline solid or light brown oily liquid at room temperature. This compound is known for its distinct pungent odor and is slightly soluble in water but more soluble in organic solvents like ethanol and ether . It is widely used in organic synthesis due to its two active substituents: hydroxyl and nitro groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-nitrophenol can be synthesized through the nitration of toluene. The process involves mixing toluene with concentrated sulfuric acid in the presence of nitric acid. The reaction is carried out at an appropriate temperature for a specific period, followed by crystallization, filtration, and drying to obtain the final product .

Industrial Production Methods: In industrial settings, the nitration process is scaled up, ensuring controlled reaction conditions to maximize yield and purity. The use of advanced crystallization and filtration techniques helps in achieving high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-nitrophenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-2-nitrophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-nitrophenol involves its interaction with biological molecules through its hydroxyl and nitro groups. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Nitrophenol
  • 3-Nitrophenol
  • 4-Nitrophenol

Comparison: 4-Methyl-2-nitrophenol is unique due to the presence of a methyl group at the para position relative to the hydroxyl group. This structural difference influences its reactivity and solubility compared to other nitrophenols. For instance, this compound is less soluble in water but more soluble in organic solvents than its non-methylated counterparts .

Properties

IUPAC Name

4-methyl-2-nitrophenol
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InChI

InChI=1S/C7H7NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3
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InChI Key

SYDNSSSQVSOXTN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)O)[N+](=O)[O-]
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Molecular Formula

C7H7NO3
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DSSTOX Substance ID

DTXSID0026961
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Molecular Weight

153.14 g/mol
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Physical Description

Nitrocresols are yellow-colored crystals. They are slightly soluble in water and weigh more than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. They are toxic by ingestion or skin contact. They are used to make other chemicals., Colorless solid; [EPA OHM/TADS] Yellow solid with a phenolic odor; mp = 32-35 deg C; [Alfa Aesar MSDS]
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Vapor Pressure

0.000632 [mmHg]
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CAS No.

12167-20-3, 119-33-5, 68137-08-6
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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